molecular formula C13H19BrClNO2 B1440780 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride CAS No. 1220017-42-4

2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride

Cat. No.: B1440780
CAS No.: 1220017-42-4
M. Wt: 336.65 g/mol
InChI Key: BAGHCCJQBXZJMT-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride is a chemical compound with the molecular formula C13H19BrClNO2 and a molecular weight of 336.65 g/mol. This compound has garnered attention in scientific research due to its potential therapeutic applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride typically involves the reaction of 2-bromo-4-methoxyphenol with 4-piperidinylmethyl chloride in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), bases (potassium carbonate, sodium hydroxide).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Substituted phenyl ethers.

    Oxidation Reactions: Aldehydes, carboxylic acids.

    Reduction Reactions: Alcohols, amines.

Scientific Research Applications

2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride has been the focus of scientific research due to its potential therapeutic applications. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors and enzymes.

    Medicine: Explored for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methoxyphenol: A precursor in the synthesis of 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride.

    4-Piperidinylmethyl chloride: Another precursor used in the synthesis.

    2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether: The non-hydrochloride form of the compound.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and potential therapeutic applications. Its combination of a bromine atom, methoxy group, and piperidinylmethyl ether linkage makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-[(2-bromo-4-methoxyphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2.ClH/c1-16-11-2-3-13(12(14)8-11)17-9-10-4-6-15-7-5-10;/h2-3,8,10,15H,4-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGHCCJQBXZJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC2CCNCC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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